Cas no 866809-02-1 (2-{5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-(2-ethylphenyl)acetamide)

2-{5-(Benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-(2-ethylphenyl)acetamide is a structurally complex sulfonamide derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a pyrimidinone core functionalized with a benzenesulfonyl group and an acetamide-linked 2-ethylphenyl moiety, suggesting possible bioactivity as a kinase inhibitor or enzyme modulator. Its sulfanylacetamide bridge enhances molecular flexibility, while the aromatic substituents may contribute to binding affinity in biological targets. This compound is of interest for its synthetic versatility and potential as a scaffold for developing novel therapeutic agents. Suitable for research use, it requires careful handling under controlled conditions due to its reactive functional groups.
2-{5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-(2-ethylphenyl)acetamide structure
866809-02-1 structure
Product name:2-{5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-(2-ethylphenyl)acetamide
CAS No:866809-02-1
MF:C20H19N3O4S2
MW:429.512562036514
CID:6242242
PubChem ID:2137143

2-{5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-(2-ethylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-{5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-(2-ethylphenyl)acetamide
    • NCGC00112441-01
    • HMS1835K18
    • 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide
    • 866809-02-1
    • AKOS001860316
    • CHEMBL1488254
    • N-(2-ethylphenyl)-2-((6-oxo-5-(phenylsulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide
    • F1604-0773
    • C716-0018
    • Inchi: 1S/C20H19N3O4S2/c1-2-14-8-6-7-11-16(14)22-18(24)13-28-20-21-12-17(19(25)23-20)29(26,27)15-9-4-3-5-10-15/h3-12H,2,13H2,1H3,(H,22,24)(H,21,23,25)
    • InChI Key: RXQWNTCAWDWTIK-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(C1=CN=C(NC1=O)SCC(NC1C=CC=CC=1CC)=O)(=O)=O

Computed Properties

  • Exact Mass: 429.08169844g/mol
  • Monoisotopic Mass: 429.08169844g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 780
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 138Ų

2-{5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-(2-ethylphenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1604-0773-20mg
2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
866809-02-1 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1604-0773-1mg
2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
866809-02-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1604-0773-5mg
2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
866809-02-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1604-0773-15mg
2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
866809-02-1 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1604-0773-75mg
2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
866809-02-1 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1604-0773-10μmol
2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
866809-02-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1604-0773-25mg
2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
866809-02-1 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1604-0773-30mg
2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
866809-02-1 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1604-0773-2μmol
2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
866809-02-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1604-0773-10mg
2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
866809-02-1 90%+
10mg
$79.0 2023-05-17

Additional information on 2-{5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-(2-ethylphenyl)acetamide

Comprehensive Overview of 2-{5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-(2-ethylphenyl)acetamide (CAS No. 866809-02-1)

2-{5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-(2-ethylphenyl)acetamide (CAS No. 866809-02-1) is a specialized organic compound with a unique molecular structure that combines a pyrimidine core with benzenesulfonyl and acetamide functional groups. This compound has garnered significant attention in pharmaceutical and biochemical research due to its potential applications in drug discovery and development. Researchers are particularly interested in its sulfonyl and thioether linkages, which are known to contribute to biological activity and metabolic stability.

The compound’s CAS No. 866809-02-1 serves as a critical identifier in chemical databases, ensuring accurate referencing in academic and industrial settings. Its IUPAC name, though complex, highlights key structural features: a dihydropyrimidinone scaffold modified with a phenylsulfonyl group and an N-(2-ethylphenyl)acetamide side chain. Such structural complexity makes it a valuable candidate for studying structure-activity relationships (SAR) in medicinal chemistry. Recent trends in AI-driven drug design have further amplified interest in this molecule, as computational models predict its interactions with biological targets like kinases and G-protein-coupled receptors (GPCRs).

In the context of current research hotspots, 866809-02-1 aligns with the growing demand for small-molecule modulators of protein-protein interactions (PPIs). Its sulfonamide moiety is a common pharmacophore in FDA-approved drugs, often associated with anti-inflammatory and anticancer properties. This has led to speculative discussions in forums and publications about its potential role in targeted therapies, especially for conditions like autoimmune disorders or solid tumors. However, rigorous clinical validation is still pending.

From a synthetic chemistry perspective, the compound’s 2-thioether linkage offers intriguing reactivity for further derivatization. Chemists are exploring its use as a building block in multicomponent reactions (MCRs) or click chemistry applications. The benzenesulfonyl group also provides opportunities for photoaffinity labeling, a technique gaining traction in proteomics research. These attributes make CAS No. 866809-02-1 a versatile tool for both academic and industrial labs.

Environmental and ADME (Absorption, Distribution, Metabolism, Excretion) studies of this compound remain limited, but preliminary data suggest moderate solubility in organic solvents like DMSO and DMF. Its logP value, estimated via computational models, indicates potential membrane permeability, a desirable trait for bioavailability optimization. Researchers are increasingly pairing such data with machine learning algorithms to predict toxicity profiles, a practice aligned with the 3Rs (Replacement, Reduction, Refinement) principle in animal testing.

In summary, 2-{5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-(2-ethylphenyl)acetamide represents a compelling case study at the intersection of medicinal chemistry and computational biology. Its structural features and untapped therapeutic potential position it as a molecule to watch in the evolving landscape of precision medicine and high-throughput screening. Future research directions may focus on its crystallography to elucidate binding modes or its incorporation into combinatorial libraries for phenotypic screening.

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